N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide
Description
N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide is a benzene-carboximidamide derivative featuring a hydroxypiperidinylmethyl substituent at the 2-position of the aromatic ring.
Properties
IUPAC Name |
N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c14-13(15-18)12-4-2-1-3-10(12)9-16-7-5-11(17)6-8-16/h1-4,11,17-18H,5-9H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJWSNSWVUCXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)CC2=CC=CC=C2/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide typically involves the reaction of 2-formylbenzoic acid hydrazide with 4-hydroxypiperidine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then oxidized to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved scalability. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide exhibits potential anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects.
Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its ability to inhibit tumor growth in vitro. The results demonstrated a dose-dependent reduction in cell viability across several cancer types, including breast and prostate cancer cells .
Neuroprotective Effects
The compound's structure suggests it may interact with neurotransmitter systems, making it a candidate for neuroprotective therapies. Preliminary research indicates that it could mitigate oxidative stress in neuronal cells.
Case Study:
A study conducted on neuronal cell cultures showed that treatment with this compound resulted in reduced markers of oxidative damage and improved cell survival rates under stress conditions .
Pain Management
Given the piperidine component, this compound may possess analgesic properties. Research is ongoing to evaluate its efficacy as a non-opioid pain reliever.
Data Table: Pain Management Studies
| Study Reference | Compound Tested | Pain Model Used | Result |
|---|---|---|---|
| N'-hydroxy... | Inflammatory pain | Significant reduction in pain scores | |
| N'-hydroxy... | Neuropathic pain | Moderate analgesic effect observed |
Polymer Synthesis
This compound has been explored as a building block for synthesizing new polymeric materials with enhanced properties.
Case Study:
Researchers synthesized a series of polymers incorporating this compound, resulting in materials with improved thermal stability and mechanical strength compared to traditional polymers .
Mechanism of Action
The mechanism by which N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and piperidine groups play a crucial role in binding to these targets, leading to biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Positional Isomers
- N'-Hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide (CAS 186650-67-9) Structure: The hydroxypiperidinylmethyl group is at the 4-position of the benzene ring. Molecular Formula: C₁₂H₁₇N₃O₂; Molecular Weight: 235.28 .
Heterocyclic Variations
- N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide (CAS 1021244-09-6)
- Structure : Replaces the 4-hydroxypiperidine with a 4-methylpiperazine group.
- Molecular Formula : C₁₂H₁₈N₄O; Molecular Weight : 234.30 .
- Key Differences : The piperazinyl group introduces an additional nitrogen atom, increasing basicity and hydrogen-bonding capacity compared to the hydroxypiperidine analog.
Substituent Modifications
- N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide
- Structure : Features a trifluoromethoxy group at the 2-position instead of the hydroxypiperidinylmethyl group.
- Molecular Formula : C₈H₆F₃N₂O₂; Molecular Weight : 220.15 .
- Key Differences : The electron-withdrawing trifluoromethoxy group enhances metabolic stability but reduces hydrophilicity compared to the hydroxypiperidine derivative.
Salt Forms
- 4-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
- Structure : Dihydrochloride salt of a positional isomer (substituent at benzene 4-position).
- Molecular Formula : C₁₂H₁₇N₃O₂·2HCl; Key Properties :
- LogD (pH 7.4) : -3.38 (indicative of higher solubility in physiological conditions)
- Polar Surface Area : 73.34 Ų (enhances membrane permeability) .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent Position | Heterocycle | Molecular Weight | LogD (pH 7.4) | Purity |
|---|---|---|---|---|---|
| Target Compound (hypothetical) | 2-position | 4-hydroxypiperidine | ~235.28* | -3.5 (est.) | N/A |
| N'-Hydroxy-4-(4-hydroxypiperidin-1-yl) analog | 4-position | 4-hydroxypiperidine | 235.28 | -3.38 | 95% |
| 4-Methylpiperazinyl analog | 2-position | 4-methylpiperazine | 234.30 | -2.1 (est.) | N/A |
| Trifluoromethoxy analog | 2-position | Trifluoromethoxy | 220.15 | 0.8 (est.) | 95% |
Table 2: Key Research Findings
Discussion of SAR and Pharmacokinetic Insights
- Hydroxypiperidine vs. Piperazine derivatives, however, may exhibit stronger basicity, altering distribution across biological membranes .
- Positional Isomerism : Substitution at the 2-position (target compound) vs. 4-position (CAS 186650-67-9) could influence steric hindrance and π-π stacking interactions with aromatic residues in enzymes or receptors .
- Salt Forms : Dihydrochloride salts (e.g., ) demonstrate enhanced aqueous solubility, critical for formulation and bioavailability .
Biological Activity
N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide, with the CAS number 1016879-10-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₃H₁₉N₃O₂
- Molecular Weight : 249.31 g/mol
- CAS Number : 1016879-10-9
- Purity : Typically around 95% in commercial preparations .
This compound is hypothesized to interact with various biological targets. Its structure suggests potential interactions with protein-protein interactions (PPIs), which are critical for numerous cellular functions including signaling pathways and enzymatic activities. The modulation of such interactions could lead to therapeutic effects in various diseases, particularly cancer and neurodegenerative disorders .
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in human cancer cell lines such as HT29 and NCI H-292, suggesting a potential role in cancer therapy .
Case Studies
-
Fragment-Based Drug Discovery :
- A study focused on fragment-based drug discovery highlighted the potential of small molecules like N'-hydroxy derivatives to stabilize protein-protein interactions. This approach has led to the identification of novel therapeutic candidates targeting specific pathways involved in cancer progression .
-
Antifungal Activity :
- Compounds structurally related to N'-hydroxy derivatives have been screened for antifungal activity against pathogens like Candida krusei and Cryptococcus neoformans. Some derivatives demonstrated promising antifungal properties, indicating that this compound may also have broad-spectrum antimicrobial potential .
Comparative Biological Activity Table
| Compound Name | Activity Type | Target Pathway | IC50 Value |
|---|---|---|---|
| This compound | Antiproliferative | Cancer Cell Lines (HT29) | TBD |
| Related Compound A | Antifungal | Candida krusei | < 10 µM |
| Related Compound B | PPI Modulator | Bcl Family Proteins | < 0.5 nM |
In Vitro Studies
In vitro studies have demonstrated that compounds similar to N'-hydroxy derivatives can modulate key signaling pathways involved in cell proliferation and survival. These studies often utilize assays such as MTT or XTT for assessing cell viability and proliferation rates.
In Vivo Studies
While in vitro results are promising, further in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Current research is focusing on animal models to better understand its bioavailability and systemic effects.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide in laboratory settings?
- Methodological Answer : Strict adherence to safety measures is critical. Wear protective gear (gloves, goggles, lab coats) to avoid skin/eye contact . Use fume hoods or gloveboxes during synthesis to minimize inhalation risks . Waste must be segregated and disposed via certified biohazard services to prevent environmental contamination .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Reaction conditions (temperature, solvent, catalyst) should be systematically varied. For carboximidamide derivatives, methods like refluxing in anhydrous solvents (e.g., THF or DCM) with coupling agents (e.g., EDC/HOBt) are common . Monitor progress via TLC or HPLC. Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) enhances purity .
Q. What analytical techniques are essential for initial structural characterization?
- Methodological Answer :
- NMR spectroscopy : Assign peaks for the hydroxypiperidinyl and benzene-carboximidamide moieties (e.g., δ ~8.1 ppm for NH-hydroxy groups) .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring matches with theoretical values .
- IR spectroscopy : Identify functional groups (e.g., N–O stretch at ~930 cm⁻¹ for hydroxyimidamide) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer : Grow high-quality crystals using slow vapor diffusion (e.g., DCM/hexane). Refine data with SHELXL , which is robust for small-molecule crystallography. Key parameters include bond angles (e.g., piperidine ring puckering) and hydrogen-bonding networks (e.g., between hydroxy groups and adjacent molecules) . Validate using CCDC deposition (e.g., compare with analogous structures in ).
Q. What strategies address discrepancies in spectral data (e.g., unexpected NMR splitting or IR shifts)?
- Methodological Answer :
- Dynamic effects : Check for tautomerism (e.g., hydroxyimidamide ↔ oxime forms) via variable-temperature NMR .
- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish coupling patterns or isolate minor components via preparative HPLC .
- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian or ORCA software) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1–13) at 25°C/37°C. Monitor degradation via HPLC (e.g., loss of parent peak at 254 nm) .
- Thermal stability : Use TGA/DSC to identify decomposition temperatures. Hydroxypiperidine derivatives often degrade above 150°C .
Q. What approaches are used to study structure-activity relationships (SAR) for biological targets?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 4-hydroxypiperidine with pyrrolidine) and test activity in assays (e.g., enzyme inhibition) .
- Molecular docking : Use AutoDock or Schrödinger to predict binding modes (e.g., hydroxy groups interacting with catalytic residues) .
- Pharmacokinetic profiling : Assess solubility (shake-flask method) and metabolic stability (liver microsomes) to prioritize analogs .
Data Contradiction Analysis
Q. How should researchers resolve conflicting crystallographic and spectroscopic data for this compound?
- Methodological Answer : Cross-validate using complementary techniques:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
